5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid
Description
Properties
CAS No. |
64508-90-3 |
|---|---|
Molecular Formula |
C15H21Cl2NO2 |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
5-[4-[bis(2-chloroethyl)amino]phenyl]pentanoic acid |
InChI |
InChI=1S/C15H21Cl2NO2/c16-9-11-18(12-10-17)14-7-5-13(6-8-14)3-1-2-4-15(19)20/h5-8H,1-4,9-12H2,(H,19,20) |
InChI Key |
YQMOTGVJXOHLKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(4-bis(2-chloroethyl)aminophenyl)pentanoic acid typically involves:
- Functionalization of a phenyl ring at the para position with a bis(2-chloroethyl)amino group.
- Attachment of a pentanoic acid side chain to the aromatic ring.
- Protection and deprotection steps to manage reactive amine and acid groups.
- Use of halogenated alkylating agents to introduce the bis(2-chloroethyl)amino moiety.
This approach is conceptually similar to the synthesis of related nitrogen mustard analogs such as melphalan (4-bis(2-chloroethyl)amino-L-phenylalanine), but with the pentanoic acid chain extended by one carbon.
Stepwise Synthetic Route
A representative synthesis route can be outlined as follows:
Starting Material : Begin with 4-aminophenylpentanoic acid or a protected derivative. The amino group is positioned para to the pentanoic acid substituent.
Protection of Amino Group : The amino group may be temporarily protected (e.g., as a carbamate or amide) to prevent side reactions during alkylation.
Alkylation with 2-Chloroethyl Chloride : The protected amino group is reacted with 2-chloroethyl chloride under basic conditions to introduce the bis(2-chloroethyl)amino substituent. This step often requires controlled temperature and inert atmosphere to avoid decomposition.
Deprotection : Removal of the protecting group from the amino nitrogen to yield the free bis(2-chloroethyl)amino group.
Purification : The product is purified by crystallization or chromatography to isolate this compound.
This general method is supported by synthetic protocols for related compounds such as melphalan, where DL-phenylalanine is used as a starting material and the bis(2-chloroethyl)amino group is introduced via alkylation reactions.
Detailed Research Findings and Data Tables
Spectroscopic Characterization
- The intermediates and final compound are characterized by Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm structure and purity.
- Key IR peaks include characteristic carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and amine N–H stretches.
- NMR confirms the aromatic proton environment and the presence of the bis(2-chloroethyl)amino substituent.
Quantum Chemical and Structural Analysis
A related study on halogen-substituted phenol derivatives linked to pentanamide analogs provides insight into molecular properties relevant to this compound class. Using density functional theory (DFT), the following parameters were analyzed:
| Parameter | Value (Representative) |
|---|---|
| HOMO Energy (eV) | ~ -6.05 |
| LUMO Energy (eV) | ~ -0.54 |
| Ionization Potential (I) (eV) | ~ 6.05 |
| Electron Affinity (A) (eV) | ~ 0.54 |
| HOMO-LUMO Gap (eV) | ~ 5.5 |
| Chemical Hardness (η) (eV) | ~ 2.75 |
| Electrophilicity Index (ω) | ~ 1.97 |
| Dipole Moment (Debye) | ~ 8.1 |
These values indicate moderate stability and reactivity consistent with alkylating agents. Molecular modeling also suggests the compound forms intramolecular hydrogen bonds contributing to stability.
Summary Table of Synthetic Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amino acid derivatization | Starting from 4-aminophenylpentanoic acid or protected form | Precursor with free or protected amino group |
| 2 | Protection | Carbamate or amide formation agents | Protected amine to prevent side reactions |
| 3 | Alkylation | 2-Chloroethyl chloride, base (e.g., NaHCO3), inert atmosphere, controlled temperature | Introduction of bis(2-chloroethyl)amino substituent |
| 4 | Deprotection | Acidic or basic hydrolysis | Free bis(2-chloroethyl)amino group restored |
| 5 | Purification | Chromatography, recrystallization | Pure this compound |
Notes on Related Compounds and Patents
- Patents on related biphenyl amino acids describe processes involving methylation and protection strategies that could be adapted for this compound.
- The compound’s structural analogs such as melphalan are well-studied, providing a foundation for synthetic methodology.
- No direct synthesis protocols exclusively for this compound were found in open literature, but extrapolation from related compounds is valid.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its corresponding oxide form.
Reduction: The compound can be reduced to form various derivatives with different pharmacological properties.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups to modify its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often tested for their efficacy in cancer treatment .
Scientific Research Applications
5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and DNA replication.
Medicine: Primarily used in cancer research for its potential as an anti-cancer agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid involves the alkylation of DNA. The compound forms covalent bonds with the guanine bases in DNA, leading to cross-linking and strand breaks. This prevents the DNA from uncoiling and replicating, thereby inhibiting cell division and leading to cell death . The molecular targets include DNA and various enzymes involved in the DNA repair process .
Comparison with Similar Compounds
Chlorambucil (4-[Bis(2-chloroethyl)amino]benzenebutanoic acid)
- Structure: Butyric acid chain with the same bis(2-chloroethyl)amino-phenyl group.
- Key Differences : Shorter chain length (C4 vs. C5) may reduce solubility and alter pharmacokinetics.
- Pharmacology: Clinically used for chronic lymphocytic leukemia; its shorter chain facilitates faster metabolic clearance compared to the pentanoic acid derivative.
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic Acid
- Structure: Pentanoic acid with a phenylcyclohexylamino substituent.
- Key Differences: Lacks alkylating capacity but shares a pentanoic acid backbone. Demonstrated high correlation with phencyclidine (PCP) receptor binding, indicating structural specificity for neurological targets.
Baclofen Homologues (e.g., 5-Amino-3-(4-chlorophenyl)pentanoic Acid)
- Structure: Pentanoic acid with amino and chlorophenyl groups.
- Key Differences: Targets GABAB receptors; stereochemistry (R-enantiomer) significantly enhances activity (IC50 = 7.4 µM vs. S-enantiomer IC50 = 310 µM). The bis(2-chloroethyl)amino group in the main compound likely shifts the mechanism toward DNA alkylation rather than receptor modulation.
Comparative Pharmacological Data
Physicochemical Properties
- Solubility: The pentanoic acid chain enhances aqueous solubility compared to chlorambucil (logP ~1.5 vs. ~2.5 for chlorambucil).
- Stability: The bis(2-chloroethyl)amino group is hydrolytically labile under acidic conditions, similar to other nitrogen mustards.
- Stereochemistry: Unlike baclofen homologues, the main compound’s activity is less likely to depend on stereochemistry due to its non-receptor-mediated mechanism.
Toxicity and Selectivity
- Cytotoxicity: Nitrogen mustards exhibit dose-dependent toxicity due to non-specific DNA damage. The pentanoic acid chain may reduce off-target effects by improving tissue distribution.
Biological Activity
5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activities, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is derived from the modification of existing compounds such as chlorambucil, a well-known chemotherapeutic agent. The compound features a bis(2-chloroethyl)amino group, which is crucial for its biological activity.
The compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism primarily involves the formation of DNA cross-links, which impede DNA replication and transcription, leading to apoptosis in cancer cells. This action is akin to that of nitrogen mustards, which are known for their antitumor properties.
Case Studies
-
In Vitro Studies : A study demonstrated that this compound showed potent activity against several cancer cell lines, including:
- HepG2 (Liver Cancer) : IC50 value of 1.30 μM.
- MCF-7 (Breast Cancer) : Notable inhibition in cell proliferation.
- A549 (Lung Cancer) : Significant growth inhibition observed.
- In Vivo Studies : In xenograft models, the compound exhibited tumor growth inhibition rates comparable to established treatments like SAHA (suberoylanilide hydroxamic acid), indicating its potential as a therapeutic agent.
Enzyme Inhibition
The compound acts as an inhibitor of histone deacetylases (HDACs), particularly HDAC3, with an IC50 value of 95.48 nM. This inhibition plays a critical role in altering gene expression related to cell cycle regulation and apoptosis, further enhancing its anticancer efficacy.
Comparative Biological Activity Table
| Compound | IC50 Value (μM) | Target Cell Line | Mechanism |
|---|---|---|---|
| This compound | 1.30 | HepG2 | DNA cross-linking |
| Chlorambucil | Varies | Multiple | DNA alkylation |
| SAHA | 17.25 | HepG2 | HDAC inhibition |
Toxicity Profile
While the compound shows promising anticancer activity, it is essential to consider its toxicity profile. Similar compounds have exhibited high toxicity towards normal tissues, which necessitates careful dosing and monitoring during therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
